molecular formula C11H6BrFO B11862527 4-Bromo-1-naphthoyl fluoride

4-Bromo-1-naphthoyl fluoride

Cat. No.: B11862527
M. Wt: 253.07 g/mol
InChI Key: SUYJUKIEPSLNMW-UHFFFAOYSA-N
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Description

4-Bromo-1-naphthoyl fluoride is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, where a bromine atom is substituted at the 4-position and a fluorine atom is attached to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1-naphthoyl fluoride can be synthesized through several methods. One common approach involves the bromination of 1-naphthoyl fluoride. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 4-position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process requires precise control of temperature, reaction time, and the use of catalysts to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-naphthoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1-naphthoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-naphthoyl fluoride involves its ability to undergo nucleophilic substitution and coupling reactions. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the carbonyl group towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-naphthoyl fluoride is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in synthetic applications. This dual substitution allows for a broader range of chemical transformations compared to its analogs .

Properties

Molecular Formula

C11H6BrFO

Molecular Weight

253.07 g/mol

IUPAC Name

4-bromonaphthalene-1-carbonyl fluoride

InChI

InChI=1S/C11H6BrFO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H

InChI Key

SUYJUKIEPSLNMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)F

Origin of Product

United States

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